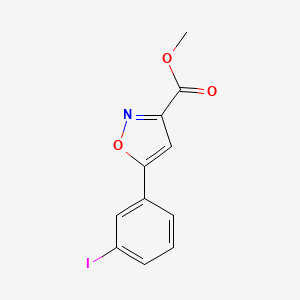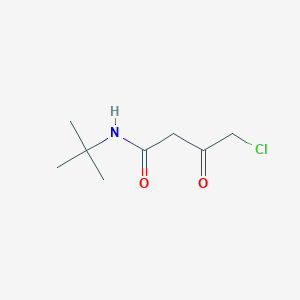
N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine is an organic compound that belongs to the class of amines It is characterized by the presence of two amino groups attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with methylamine, followed by the addition of formaldehyde and ammonia. The reaction conditions typically include a solvent such as ethanol and a catalyst like sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N1-(Aminomethyl)-N~1~-methylpropane-1,3-diamine often involves large-scale reactors and continuous flow processes. The use of high-pressure reactors and automated systems ensures efficient production and high yields. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or diamines.
Aplicaciones Científicas De Investigación
N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1-(Aminomethyl)-N~1~-methylpropane-1,3-diamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-(Aminomethyl)-N~1~-methylcyclopropane-1,3-diamine
- N~1~-(Aminomethyl)-N~1~-methylbutane-1,3-diamine
Uniqueness
N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
874762-85-3 |
|---|---|
Fórmula molecular |
C5H15N3 |
Peso molecular |
117.19 g/mol |
Nombre IUPAC |
N'-(aminomethyl)-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C5H15N3/c1-8(5-7)4-2-3-6/h2-7H2,1H3 |
Clave InChI |
HKACMTVMAULKMV-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCN)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[2-(4-Methylbenzene-1-sulfonyl)ethenyl]oxy}-1H-indole](/img/structure/B12591274.png)
![Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate](/img/structure/B12591275.png)




![6-Chloro-3-(2-fluoro-5-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12591302.png)

![2-[4-(Benzyloxy)phenyl]ethyl octanoate](/img/structure/B12591310.png)
![Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B12591329.png)



![5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid](/img/structure/B12591347.png)
